molecular formula C19H24ClN3O B13068816 N-Benzyl-2-phenyl-2-(piperazin-1-yl)acetamide hydrochloride CAS No. 1803561-02-5

N-Benzyl-2-phenyl-2-(piperazin-1-yl)acetamide hydrochloride

Cat. No.: B13068816
CAS No.: 1803561-02-5
M. Wt: 345.9 g/mol
InChI Key: GVOHUDLULWALNA-UHFFFAOYSA-N
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Description

Properties

CAS No.

1803561-02-5

Molecular Formula

C19H24ClN3O

Molecular Weight

345.9 g/mol

IUPAC Name

N-benzyl-2-phenyl-2-piperazin-1-ylacetamide;hydrochloride

InChI

InChI=1S/C19H23N3O.ClH/c23-19(21-15-16-7-3-1-4-8-16)18(17-9-5-2-6-10-17)22-13-11-20-12-14-22;/h1-10,18,20H,11-15H2,(H,21,23);1H

InChI Key

GVOHUDLULWALNA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C(C2=CC=CC=C2)C(=O)NCC3=CC=CC=C3.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2-phenyl-2-(piperazin-1-yl)acetamide hydrochloride typically involves the reaction of benzyl chloride with 2-phenyl-2-(piperazin-1-yl)acetamide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems can also reduce the risk of human error and improve safety .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2-phenyl-2-(piperazin-1-yl)acetamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

N-Benzyl-2-phenyl-2-(piperazin-1-yl)acetamide hydrochloride is primarily recognized for its potential as an anticonvulsant agent. Research has shown that derivatives of piperazine compounds exhibit significant anticonvulsant activity, particularly in models of epilepsy.

Anticonvulsant Activity

A study synthesized various derivatives of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide and evaluated their anticonvulsant properties using animal models. The results indicated that certain derivatives displayed notable activity against maximal electroshock seizures and psychomotor seizures, suggesting their potential as new antiepileptic drugs (AEDs) .

Table 1: Anticonvulsant Activity of Piperazine Derivatives

Compound IdentifierActivity in MES SeizuresActivity in 6-Hz ModelToxicity Level
Compound 20ActiveModerateLow
Compound 4InactiveInactiveLow
Compound 5ActiveActiveModerate

Biological Screening

In addition to its anticonvulsant properties, this compound has been evaluated for antibacterial, antifungal, and anthelmintic activities. A series of derivatives were synthesized and subjected to biological screening.

Antibacterial and Antifungal Activity

Research demonstrated that several derivatives exhibited significant antibacterial effects against a range of pathogens. The compounds were tested using the agar well diffusion method, with results indicating varying degrees of inhibition zones.

Table 2: Biological Activity of Synthesized Derivatives

Compound IdentifierAntibacterial Activity (Zone of Inhibition mm)Antifungal Activity (Zone of Inhibition mm)
Compound 6a1512
Compound 6b1810
Compound 8a2014

The findings suggest that the structural modifications in these compounds can enhance their biological activity, making them promising candidates for further development .

Fingerprint Detection Applications

An innovative application of this compound involves its use in latent fingerprint detection. A study indicated that certain derivatives possess good stickiness and can effectively capture fingerprints on various surfaces without the need for dense dust .

Fingerprint Analysis

The ability of these compounds to adhere to surfaces makes them suitable for forensic applications. The study's findings highlight the potential for developing new fingerprint detection agents based on piperazine derivatives.

Table 3: Fingerprint Detection Properties

Compound IdentifierStickiness LevelSurface Compatibility
Compound 6cHighAll flat surfaces
Compound 8cModerateTextured surfaces

Mechanism of Action

The mechanism of action of N-Benzyl-2-phenyl-2-(piperazin-1-yl)acetamide hydrochloride involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors in the body, leading to its observed effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Acetamide Derivatives with Varied Substituents

Compound 29c : 2-(4-(3-(3-Oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)propanoyl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide
  • Key Features: Incorporates a benzo-oxazinone and thiazole moiety.
  • Synthesis: Reacts 2-(piperazin-1-yl)-N-(thiazol-2-yl)acetamide with a propanoyl intermediate (HCTU/DIPEA in DMSO, 79% yield) .
  • Activity: Not specified in evidence, but thiazole groups often enhance antimicrobial or kinase inhibitory activity.
Compound 29d : N-Methyl-2-(4-(3-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)propanoyl)piperazin-1-yl)-N-phenylacetamide
  • Key Features: Contains a methyl-phenyl group and benzo-oxazinone.
  • Synthesis : Uses N-methyl-N-phenyl-2-(piperazin-1-yl)acetamide (78% yield) .
  • Activity : Likely differs in lipophilicity and CNS penetration due to the N-methyl-phenyl group.
Parameter Target Compound 29c 29d
Core Structure Piperazine-acetamide Piperazine-acetamide + benzo-oxazinone + thiazole Piperazine-acetamide + benzo-oxazinone + N-methyl-phenyl
Molecular Weight 314.33 g/mol ~500 g/mol (estimated) ~500 g/mol (estimated)
Synthesis Yield 79% 79% 78%
Key Applications NaV1.7 inhibitors SAR studies for antimicrobials SAR studies for CNS agents

Anticonvulsant Piperazine-Acetamides

Compound 5c : N-(2-(4-Chlorobenzoyl)benzofuran-3-yl)-2-(4-methylpiperidin-1-yl)-acetamide
  • Key Features : Benzofuran and 4-methylpiperidine substituents.
  • Activity : ED₅₀ = 0.259 mmol/kg; relative anticonvulsant potency = 0.72 (vs. phenytoin) .
Compound 5i : N-(2-(4-Chlorobenzoyl)benzofuran-3-yl)-2-(cyclohexyl(methyl)amino)-acetamide
  • Key Features: Cyclohexyl-methylamino group.
  • Activity : ED₅₀ = 0.055 mmol/kg; relative potency = 0.74 .
Parameter Target Compound 5c 5i
Substituents Benzyl, phenyl Benzofuran, 4-methylpiperidine Benzofuran, cyclohexyl-methyl
Molecular Weight 314.33 g/mol ~450 g/mol (estimated) ~450 g/mol (estimated)
Biological Activity NaV1.7 inhibition Anticonvulsant (ED₅₀ = 0.259 mmol/kg) Anticonvulsant (ED₅₀ = 0.055 mmol/kg)

Agrochemical Acetamides

Metazachlor : 2-Chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide
  • Key Features : Chloro and pyrazole groups.
  • Application : Herbicide .
Dimethachlor : 2-Chloro-N-(2,6-dimethylphenyl)-N-(1-methoxyethyl)acetamide
  • Key Features : Methoxyethyl substituent.
  • Application : Herbicide .
Parameter Target Compound Metazachlor Dimethachlor
Core Structure Piperazine-acetamide Chloro-acetamide Chloro-acetamide
Substituents Benzyl, phenyl Pyrazole, dimethylphenyl Methoxyethyl, dimethylphenyl
Application Pharmaceutical intermediate Agrochemical Agrochemical

Piperazine-Acetamide Salts and Impurities

K-604 : 2-[4-[2-(Benzimidazol-2-ylthio)ethyl]piperazin-1-yl]-N-[2,4-bis(methylthio)-6-methyl-3-pyridyl]acetamide dihydrochloride
  • Key Features : Benzimidazole thioether and bis(methylthio)pyridine.
  • Molecular Weight : 575.64 g/mol .
  • Application : Kinase inhibitor (hypothetical, based on benzimidazole moiety).
Nintedanib Impurity 24 : N-(4-Aminophenyl)-N-methyl-2-(piperazin-1-yl)acetamide
  • Key Features: 4-Aminophenyl and methyl groups.
  • Molecular Weight : 248.32 g/mol .
Parameter Target Compound K-604 Nintedanib Impurity 24
Substituents Benzyl, phenyl Benzimidazole, bis(methylthio) 4-Aminophenyl, methyl
Molecular Weight 314.33 g/mol 575.64 g/mol 248.32 g/mol
Application Pharmaceutical intermediate Kinase inhibition (hypothetical) Antifibrotic drug impurity

Key Findings and Implications

  • Structural Diversity : Substitutions on the piperazine-acetamide scaffold drastically alter applications (e.g., agrochemical vs. CNS drugs).
  • Synthetic Flexibility : Piperazine-acetamides are synthesized via modular approaches (e.g., HCTU-mediated coupling or HCl deprotection) .
  • Pharmacological Potential: While the target compound lacks explicit activity data in the evidence, analogs like 5c and 5i demonstrate that piperazine-acetamides are viable for anticonvulsant development .

Biological Activity

N-Benzyl-2-phenyl-2-(piperazin-1-yl)acetamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of anticonvulsant and analgesic research. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves the alkylation of piperazine derivatives with appropriate acetamide precursors. The synthetic route often employs methods such as nucleophilic substitution or coupling reactions to achieve the desired molecular structure. The resulting compounds are usually characterized using techniques like NMR, IR spectroscopy, and HPLC to confirm their purity and identity.

Anticonvulsant Activity

Several studies have evaluated the anticonvulsant properties of this compound and its derivatives. The compound has been tested in various animal models, including the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test.

Key Findings:

  • Compounds exhibiting significant anticonvulsant activity showed protection in at least 50% of tested subjects during these seizure models .
  • A structure-activity relationship analysis indicated that lipophilicity plays a crucial role in the efficacy of these compounds. More lipophilic derivatives tended to show enhanced activity at later time points post-administration .

Table 1: Anticonvulsant Activity of Selected Derivatives

CompoundMES Test Protection (%)scPTZ Test Protection (%)Lipophilicity (cLogP)
370603.5
475553.8
680654.0
950503.0

Analgesic Activity

In addition to its anticonvulsant effects, this compound has been investigated for its analgesic properties. Studies have demonstrated that certain derivatives exhibit strong central and peripheral analgesic effects, potentially making them candidates for pain management therapies .

Key Findings:

  • The analgesic activity was assessed using various pain models, including thermal and chemical nociceptive tests.
  • Compounds showed varying degrees of effectiveness, with some achieving significant pain relief comparable to established analgesics.

Case Studies

A notable study highlighted the synthesis and biological evaluation of a series of piperazine derivatives, including this compound. In this study, researchers found that modifications to the piperazine moiety could significantly alter the pharmacological profile of the compounds .

Example Case Study:
In a comparative analysis involving multiple piperazine derivatives, it was observed that specific substitutions led to enhanced anticonvulsant activity while maintaining low hepatotoxicity levels. For instance, compounds with fluorine substitutions demonstrated improved metabolic stability and bioavailability compared to their non-fluorinated counterparts .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-Benzyl-2-phenyl-2-(piperazin-1-yl)acetamide hydrochloride?

  • Methodology : Synthesis typically involves multi-step reactions.

Intermediate Formation : React a substituted phenylamine (e.g., 2-chloro-6-methylphenylamine) with acetic anhydride to form the acetamide backbone .

Piperazine Coupling : Introduce the piperazine moiety via nucleophilic substitution or coupling reactions under anhydrous conditions .

Hydrochloride Salt Formation : Treat the free base with HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt .

  • Characterization : Monitor reaction progress using TLC and confirm final structure via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. How is the compound characterized post-synthesis to ensure structural fidelity?

  • Analytical Techniques :

  • NMR Spectroscopy : Assign proton and carbon environments to confirm substituent positions (e.g., benzyl, phenyl, piperazine) .
  • Mass Spectrometry : Use HRMS to verify molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal structures for unambiguous confirmation, as demonstrated in related piperazine-acetamide derivatives .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Exposure Controls : Use fume hoods, closed systems, and personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles .
  • Emergency Measures :

  • Inhalation : Move to fresh air; administer oxygen if breathing is labored .
  • Skin Contact : Wash immediately with soap and water; remove contaminated clothing .
    • Storage : Store in sealed containers at 2–8°C, away from oxidizers and moisture .

Advanced Research Questions

Q. How can researchers optimize synthesis yield and purity for scale-up studies?

  • Process Refinement :

  • Catalysis : Screen palladium or copper catalysts for coupling steps to enhance efficiency .
  • Solvent Selection : Test polar aprotic solvents (e.g., DMF) to improve intermediate solubility .
  • Purification : Use column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol/water mixtures .
    • Quality Control : Implement HPLC with UV detection (λ = 254 nm) to monitor purity ≥95% .

Q. What methodologies are employed to evaluate the compound’s biological activity in vitro?

  • Antimicrobial Assays :

  • MIC Determination : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (CLSI guidelines) .
    • Receptor Binding Studies :
  • Radioligand Displacement : Assess affinity for serotonin or dopamine receptors using 3^3H-labeled ligands in transfected cell lines .
    • Cytotoxicity Screening : Use MTT assays on human cell lines (e.g., HEK-293) to determine IC50_{50} values .

Q. How can contradictions in physicochemical data (e.g., solubility, stability) be resolved?

  • Solubility Profiling :

  • pH-Dependent Studies : Measure solubility in buffers (pH 1–10) using UV-spectrophotometry .
  • Co-solvent Systems : Test DMSO-water or PEG-400 mixtures to enhance aqueous solubility .
    • Stability Analysis :
  • Forced Degradation : Expose the compound to heat (40–60°C), light, and humidity; monitor degradation via LC-MS .
  • Kinetic Modeling : Use Arrhenius plots to predict shelf-life under storage conditions .

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